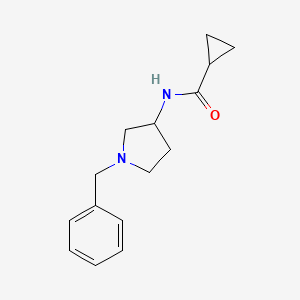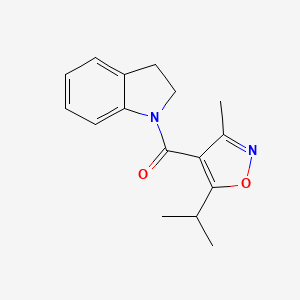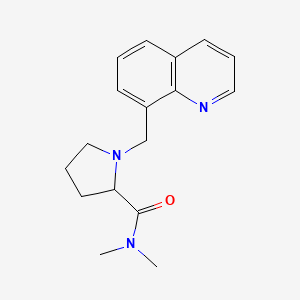
N-(1-苄基吡咯烷-3-基)环丙烷甲酰胺
描述
N-(1-benzylpyrrolidin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H20N2O and its molecular weight is 244.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpyrrolidin-3-yl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpyrrolidin-3-yl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
多巴胺和血清素受体亲和力: N-[(3S)-1-苄基吡咯烷-3-基]-(2-噻吩基)苯甲酰胺与人 D(4) (hD(4)) 和 5-HT(2A) 受体结合具有高亲和力,表现出对 hD(2) 和 alpha(1) 肾上腺素能受体的选择性 (Arora 等人,2005).
抗精神病活性: N,N-二取代乙二胺、1-取代 2-(氨甲基)吡咯烷和 1-取代 3-氨基吡咯烷的苯甲酰胺,包括顺式-N-(1-苄基-2-甲基吡咯烷-3-基)-5-氯-2-甲氧基-4-(甲基氨基)苯甲酰胺,具有作为抗精神病药的潜力,对阿扑吗啡诱导的大鼠刻板行为具有抑制作用 (Iwanami 等人,1981).
选择性抗多巴胺能活性: 顺式-N-(1-苄基-2-甲基吡咯烷-3-基)-5-氯-2-甲氧基-4-甲基氨基苯甲酰胺 (YM-09151-2) 显示出有效的选择性抗多巴胺能活性,抑制多巴胺敏感腺苷酸环化酶,并选择性地与 D1 受体结合,而不是 D2 受体 (Usuda 等人,2004).
PARP 抑制用于癌症治疗: 含有环胺的苯并咪唑甲酰胺 PARP 抑制剂,例如 2-[(R)-2-甲基吡咯烷-2-基]-1H-苯并咪唑-4-甲酰胺 (ABT-888),表现出高酶和细胞效力,表明它们在癌症治疗中的潜力 (Penning 等人,2009).
对血清催乳素水平的影响: YM-09151-2 在大鼠垂体前叶中充当 D2 型多巴胺受体的有效拮抗剂,显着提高血清催乳素浓度 (Meltzer 等人,1983).
环丙氨基酸的合成: (1S, 2R)-1-苯甲酰胺-2-甲酰基环丙烷甲酸甲酯的维蒂希烯化是合成新的构象受限环丙氨基酸的有力工具,在药物开发中很有用 (Cativiela 等人,1996).
属性
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15(13-6-7-13)16-14-8-9-17(11-14)10-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKDAWQTEFAUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B7457560.png)

![1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7457568.png)

![5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole](/img/structure/B7457585.png)
![3-[3-[(3-Bromophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7457605.png)
![N-[1-[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl]piperidin-4-yl]benzamide](/img/structure/B7457615.png)
![(2E)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-4-hydroxy-3H-inden-1-one](/img/structure/B7457622.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B7457639.png)
![(2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7457643.png)
![Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457645.png)

